1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine
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Overview
Description
1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. These compounds are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine typically involves the reaction of appropriate pyrazole derivatives with alkylating agents under controlled conditions. One common method involves the alkylation of 1-isopropyl-1H-pyrazol-5-ylmethylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
1-methyl-3-phenyl-1H-pyrazole: Known for its anti-inflammatory properties.
1-ethyl-3-(4-methoxyphenyl)-1H-pyrazole: Used in the synthesis of pharmaceuticals.
1-isopropyl-3-(4-chlorophenyl)-1H-pyrazole: Exhibits significant biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H22ClN5 |
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Molecular Weight |
283.80 g/mol |
IUPAC Name |
1-ethyl-5-methyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-5-17-11(4)13(9-16-17)14-8-12-6-7-15-18(12)10(2)3;/h6-7,9-10,14H,5,8H2,1-4H3;1H |
InChI Key |
MFYJQVHFHJAGDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC=NN2C(C)C)C.Cl |
Origin of Product |
United States |
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